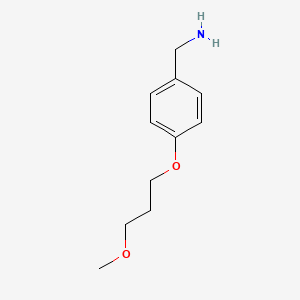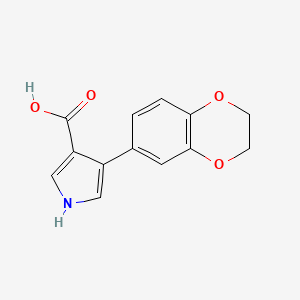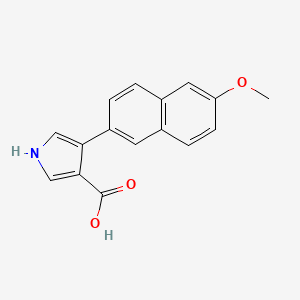![molecular formula C15H18N2O2 B1420341 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile CAS No. 1095101-70-4](/img/structure/B1420341.png)
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile
Übersicht
Beschreibung
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile is a chemical compound with the molecular formula C15H18N2O2 . It has a molecular weight of 258.32 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile group attached to a 2-oxopiperidin-1-yl group via a propoxy linker . This structure contributes to its unique chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 258.32 g/mol . Other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : A study by Khalil, Berghot, and Gouda (2009) describes the synthesis of new compounds incorporating a similar structure, which were evaluated for antibacterial properties. This suggests potential applications of 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile in the development of antibacterial agents (Khalil, Berghot, & Gouda, 2009).
Synthesis of Derivatives : The research by Afza, Malik, and Voelter (1983) discusses a regioselective synthesis method involving a compound structurally similar to this compound. This indicates its potential use in creating derivatives for various applications (Afza, Malik, & Voelter, 1983).
Crystal Structure Analysis : A study by Rajesh et al. (2010) on a related compound, 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one, provides insights into the crystal structure, which could be relevant for understanding the physical and chemical properties of this compound (Rajesh et al., 2010).
Cholinesterase and Monoamine Oxidase Dual Inhibitor : Bautista-Aguilera et al. (2014) investigated a compound with a structure similar to this compound, finding it to be a dual inhibitor of cholinesterase and monoamine oxidase. This suggests potential therapeutic applications in neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Biological Activity of Derivatives : Hachama et al. (2013) synthesized novel derivatives of a structurally similar compound and tested their biological activity against bacterial strains and yeast, indicating a potential for pharmacological or antimicrobial applications (Hachama et al., 2013).
Spectroelectrochemical Properties : Kamiloğlu et al. (2018) studied the spectroelectrochemical properties of peripherally substituted phthalocyanine compounds, which included a compound related to this compound. This research could be relevant for applications in electrochemical technologies (Kamiloğlu et al., 2018).
Eigenschaften
IUPAC Name |
3-[3-(2-oxopiperidin-1-yl)propoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-12-13-5-3-6-14(11-13)19-10-4-9-17-8-2-1-7-15(17)18/h3,5-6,11H,1-2,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFJGGMRBGDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCCOC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)
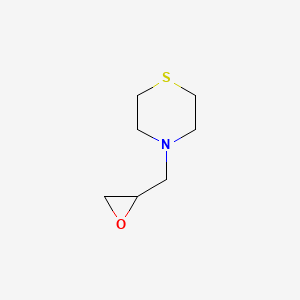
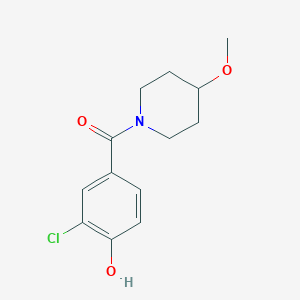
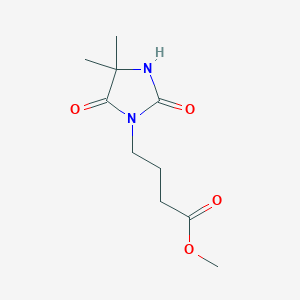
![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)
![Octahydrocyclopenta[b]morpholine](/img/structure/B1420273.png)


